N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide
Description
N1-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a morpholinoethyl group and a 4-methylbenzyl substituent. The morpholino group in this compound may enhance solubility and binding affinity to biological targets, while the 4-methylbenzyl moiety could influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-17-3-5-18(6-4-17)15-24-22(27)23(28)25-16-21(26-11-13-30-14-12-26)19-7-9-20(29-2)10-8-19/h3-10,21H,11-16H2,1-2H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIACVZKAAPOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Morpholino Intermediate: The reaction of 4-methoxyphenylacetic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the morpholino intermediate.
Benzylation: The morpholino intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.
Oxalamide Formation: Finally, the benzylated morpholino intermediate is reacted with oxalyl chloride to form the oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s morpholine ring and methoxyphenyl group allow it to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Oxalamides
Antiviral Oxalamides
describes oxalamides targeting the CD4-binding site of HIV. Key analogs include:
- Compound 13 : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide
- Compound 15 : N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.HCOOH
Comparison: The target compound’s morpholinoethyl group replaces the thiazolyl or pyrrolidinyl moieties in these analogs. However, the absence of a chlorophenyl substituent (as in Compounds 13–15) might reduce antiviral specificity .
Enzyme-Targeting Oxalamides
highlights oxyoxalamides as soluble epoxide hydrolase (sEH) inhibitors. Representative examples:
- N1-(4-((2-Adamantylamidomethyl)phenyl))-N2-methyl-N2-methoxyoxyoxalamide
Comparison : The target compound lacks the adamantyl group, which is critical for sEH inhibition in . Its 4-methylbenzyl group may instead confer moderate lipophilicity, balancing membrane permeability and metabolic stability .
Flavoring Oxalamides
and describe umami-enhancing oxalamides:
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Features: Dimethoxybenzyl and pyridinylethyl groups. Data: NOEL = 100 mg/kg/day, exposure margin >33 million .
- Data: Margin of safety = 500 million at 0.0002 μg/kg/day exposure .
Comparison: The target compound’s 4-methoxyphenyl and morpholinoethyl groups differ from the pyridinylethyl or dimethoxybenzyl substituents in flavoring agents. These structural differences likely alter receptor binding (e.g., TAS1R1/TAS1R3) and metabolic pathways, though safety margins may remain high due to shared oxalamide metabolism .
Table 1: Key Properties of Selected Oxalamides
Synthetic Notes:
- The target compound’s synthesis likely involves N-alkylation or coupling reactions, similar to methods in and . However, the morpholinoethyl group may require protection/deprotection steps to avoid side reactions .
- Yields for morpholino-containing analogs are unreported in the evidence, but morpholino’s stability could favor higher yields compared to pyrrolidinyl or thiazolyl derivatives .
Biological Activity
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H29N3O4
- Molecular Weight : 411.5 g/mol
- CAS Number : 941976-80-3
The compound features a morpholine ring, a methoxyphenyl group, and a methylbenzyl group, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The morpholine ring and methoxyphenyl group facilitate binding to molecular targets, leading to modulation of enzymatic activities or alteration of signaling pathways.
Key Interactions:
- Enzyme Inhibition : The compound has been shown to inhibit lactate dehydrogenase (LDH) activity, which is crucial in cellular metabolism and cancer progression .
- Protein Binding : Its structural components allow it to bind selectively to certain receptors, potentially influencing signaling cascades associated with various diseases.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been evaluated in various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.
Case Studies
- Lactate Dehydrogenase Inhibition : A study highlighted the compound's efficacy in inhibiting LDH activity in cancer cells, leading to reduced lactate production and altered metabolic profiles. This effect may enhance the therapeutic response in tumor microenvironments .
- Apoptosis Induction : In experiments involving human cancer cell lines, treatment with the compound resulted in significant apoptosis rates compared to control groups. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes.
- Cytokine Modulation : Research demonstrated that the compound could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential utility in managing chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylphenyl)oxalamide | Shares core structure | Different substituents may influence binding affinity |
| N1-(2-(4-methoxyphenyl)-2-piperidinoethyl)-N2-(4-methylbenzyl)oxalamide | Similar core but different ring structure | Potentially different pharmacokinetics |
| N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-chlorobenzyl)oxalamide | Similar core structure | Chlorine substituent may alter biological activity |
Q & A
Basic: What are the recommended synthetic routes for N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Amide bond formation : Use carbodiimides (e.g., DCC) with activating agents like HOBt to link the morpholinoethyl and methylbenzyl moieties to the oxalamide core .
- Intermediate purification : Employ column chromatography or recrystallization to isolate intermediates, ensuring minimal side-product formation .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (0–25°C to prevent decomposition), and stoichiometric ratios (1:1.2 molar excess of nucleophile) to improve yields (typically 35–52% in analogs) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Contradictions often arise from variability in assay conditions or off-target effects. Methodological solutions include:
- Orthogonal assays : Validate activity using distinct techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
- Structural analogs : Compare results with derivatives (e.g., replacing morpholino with piperazine) to isolate functional group contributions .
- Dose-response profiling : Establish EC50/IC50 curves under standardized conditions (e.g., pH 7.4, 37°C) to minimize environmental variability .
Basic: What advanced analytical techniques are critical for characterizing the molecular structure and purity of this compound?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the oxalamide core and substituents (e.g., methoxyphenyl methylene protons at δ 3.7–4.1 ppm) .
- HPLC-MS : High-resolution LC-MS (ESI+) verifies molecular weight (calc. ~470 g/mol) and purity (>95%) .
- X-ray crystallography : Resolves stereochemistry in single crystals, critical for structure-activity relationship (SAR) studies .
Advanced: What strategies should be employed to design experiments assessing the compound’s metabolic stability in preclinical models?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Metabolite ID : Use HRMS/MS to identify phase I/II metabolites (e.g., hydroxylation at the morpholino ring) .
- Cross-species comparison : Test stability in mouse, rat, and human models to predict pharmacokinetic variability .
Advanced: How do structural modifications at the morpholino or 4-methylbenzyl groups influence target binding affinity and selectivity?
- Morpholino substitution : Replacing morpholino with piperazine (e.g., in analog B2950202) increases solubility but reduces CNS penetration due to higher polarity .
- Benzyl group halogenation : Fluorine or chlorine at the 4-position enhances target affinity (e.g., 10-fold improvement in IC50 for kinase inhibitors) .
- SAR libraries : Synthesize derivatives with systematic substitutions (e.g., -OCH3 → -CF3 on benzyl) and profile via high-throughput screening .
Advanced: What computational approaches are recommended to predict the compound’s binding modes with potential protein targets?
- Molecular docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs, focusing on hydrogen bonds with the oxalamide carbonyl .
- MD simulations : Simulate binding stability over 100 ns to assess conformational changes in the target’s active site .
- Free-energy calculations : Apply MM-PBSA to rank binding affinities of analogs and guide lead optimization .
Advanced: How can discrepancies between in vitro potency and in vivo efficacy be addressed?
- Bioavailability studies : Measure plasma concentration-time profiles to identify poor absorption or rapid clearance .
- Prodrug strategies : Modify polar groups (e.g., esterify morpholino) to enhance membrane permeability .
- Tissue distribution assays : Use radiolabeled compound to quantify accumulation in target organs .
Basic: What are the best practices for establishing a robust SAR for oxalamide derivatives based on this compound’s scaffold?
- Core retention : Maintain the oxalamide backbone while varying substituents (e.g., benzyl, morpholino) .
- Functional group swaps : Test electron-withdrawing/donating groups (e.g., -NO2, -OCH3) on aromatic rings to modulate electronic effects .
- 3D-QSAR models : Build CoMFA/CoMSIA models using IC50 data from analogs to predict activity of new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
